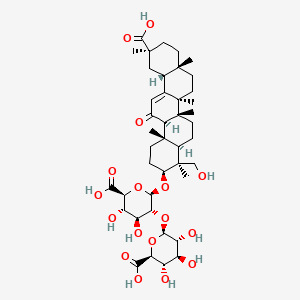

Licoricesaponin G2

Description

This compound has been reported in Glycyrrhiza uralensis and Glycyrrhiza inflata with data available.

See also: Glycyrrhiza uralensis Root (part of).

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O17/c1-37-11-12-38(2,36(54)55)16-19(37)18-15-20(44)31-39(3)9-8-22(40(4,17-43)21(39)7-10-42(31,6)41(18,5)14-13-37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h15,19,21-31,34-35,43,45-49H,7-14,16-17H2,1-6H3,(H,50,51)(H,52,53)(H,54,55)/t19-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,37+,38-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQVRPYEEYUEBQ-OJVDLISWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316120 | |

| Record name | Licoricesaponin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118441-84-2 | |

| Record name | Licoricesaponin G2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118441-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoricesaponin G2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118441842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licoricesaponin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICORICESAPONIN G2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TOQ2I088A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Licoricesaponin G2: A Technical Guide to its Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoricesaponin G2 is a triterpenoid saponin found in the roots of various Glycyrrhiza species, commonly known as licorice. This document provides a comprehensive overview of the known sources of this compound, detailed methodologies for its extraction and isolation, and an examination of its biological activities, with a focus on its interaction with the TNF-α signaling pathway. While qualitative information is robust, this guide also highlights the current gap in publicly available quantitative data regarding the specific yield of this compound from its natural sources.

Sources of this compound

This compound has been identified as a constituent of the roots of several species within the Glycyrrhiza genus. The primary species known to contain this compound are:

These species are widely cultivated for their medicinal and sweetening properties, largely attributed to their rich content of triterpenoid saponins, including the well-known glycyrrhizin. This compound is a structurally related saponin that contributes to the overall chemical profile and potential bioactivity of licorice extracts.

Quantitative Data

A thorough review of available scientific literature did not yield specific quantitative data on the concentration or yield of this compound from Glycyrrhiza species, expressed in terms of mg/g of dried root or as a percentage of the total extract. While numerous studies focus on the quantification of the major saponin, glycyrrhizin, which can constitute 2-8% of the dry weight of licorice root, specific values for this compound are not provided in the reviewed literature[4]. The simultaneous determination of multiple saponins has been achieved, but absolute quantification of this compound remains an area for further research.

Table 1: Known Triterpenoid Saponin Content in Glycyrrhiza uralensis

| Compound | Amount from 2g Ethanol Extract | Purity |

| Licorice-saponin A3 | 63.3 mg | Not Specified |

| Glycyrrhizic acid | 342.2 mg | Not Specified |

| 3-O-[β-D-glucuronopyranosyl-(1 → 2)-β-D-galactopyranosyl]glycyrrhetic acid | 56.0 mg | Not Specified |

This table presents data on the isolation of various saponins from a licorice ethanol extract and is not a direct measure of the concentration in the raw plant material. Data for this compound was not provided in this particular study.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Glycyrrhiza root involves a multi-step process of extraction followed by chromatographic purification. The following protocols are based on established methods for the separation of triterpenoid saponins from licorice and can be adapted for the specific isolation of this compound.

General Extraction of Triterpenoid Saponins

This protocol describes a general method for obtaining a crude saponin-rich extract from Glycyrrhiza root.

Materials:

-

Dried and powdered roots of Glycyrrhiza uralensis, G. glabra, or G. inflata.

-

70% (v/v) Methanol in water

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

Procedure:

-

Macerate the powdered licorice root with 70% methanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with continuous stirring for 24 hours.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification of this compound using Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines a preparative HPLC method for the purification of individual saponins from the crude extract.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.1% Formic acid in water

-

Crude saponin extract dissolved in a suitable solvent (e.g., methanol)

-

Fraction collector

Procedure:

-

Dissolve the crude extract in methanol to a concentration of approximately 100 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with the C18 column.

-

Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 20:80 v/v) for at least 30 minutes.

-

Inject the sample onto the column.

-

Elute the compounds using a gradient program. An example gradient is as follows:

-

0-10 min: 20% A

-

10-60 min: Increase to 50% A

-

60-70 min: Increase to 100% A

-

70-80 min: Hold at 100% A

-

80-85 min: Return to 20% A

-

85-95 min: Re-equilibration at 20% A

-

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect fractions corresponding to the peaks of interest using a fraction collector.

-

Analyze the collected fractions for the presence and purity of this compound using analytical HPLC or LC-MS.

-

Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being of significant interest. Research suggests that this compound may exert its effects through the modulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.

Modulation of the TNF-α Signaling Pathway

Studies have indicated that this compound can ameliorate conditions such as pulmonary fibrosis by targeting the TNF-α signaling pathway. This pathway is a critical regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and a decrease in inflammatory responses.

Below is a diagram illustrating the proposed mechanism of action of this compound on the TNF-α signaling pathway.

Caption: this compound inhibits the TNF-α signaling pathway.

Conclusion

This compound is a noteworthy triterpenoid saponin present in several medicinally important Glycyrrhiza species. While methods for its isolation and purification can be adapted from existing protocols for related compounds, a significant opportunity exists for research to quantify its presence in various licorice sources. Further elucidation of its mechanism of action, particularly in relation to the TNF-α signaling pathway, will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

References

- 1. This compound | C42H62O17 | CID 14891565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.unirc.it [iris.unirc.it]

- 4. Triterpene Functional Genomics in Licorice for Identification of CYP72A154 Involved in the Biosynthesis of Glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Licoricesaponin G2: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoricesaponin G2, a prominent triterpenoid saponin isolated from the roots of Glycyrrhiza species, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. We delve into its mechanisms of action, particularly its role in modulating key signaling pathways, and present available quantitative data on its bioactivities. Furthermore, this guide outlines detailed experimental protocols for assays relevant to its study and includes visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of this promising natural compound.

Chemical Structure and Physicochemical Properties

This compound is a complex oleanane-type triterpenoid saponin. Its structure consists of a pentacyclic triterpene aglycone linked to a sugar moiety, contributing to its amphiphilic nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 118441-84-2 | [1][2][3] |

| Molecular Formula | C42H62O17 | [1][2][4] |

| Molecular Weight | 838.93 g/mol | [1][4][5] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-1,2,3,4,4a,5,6,6a,7,8,9,10,12,12a,14a-hexadecahydro-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxy-oxan-3-yl]oxy]-3,4,5-trihydroxy-oxane-2-carboxylic acid | [6] |

| Synonyms | 24-Hydroxyglycyrrhizin, Licorice-saponin G2, Saponin G2 | [6][7] |

| Physical Description | White to off-white powder/solid | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1] |

| Storage | Store at 2-10°C in a dry and dark place. | [2] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, potential anticancer, and antiviral effects. Its mechanisms of action often involve the modulation of critical cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of the TNF-α signaling pathway . This pathway plays a crucial role in inflammation, and its dysregulation is implicated in various inflammatory diseases.

A recent study has shown that this compound can ameliorate bleomycin-induced pulmonary fibrosis by targeting this pathway. The proposed mechanism involves the downregulation of key downstream molecules, including phosphorylated IκB kinase (p-IKK) and phosphorylated nuclear factor-kappa B (p-NF-κB), as well as matrix metalloproteinases MMP3 and MMP9.

Antiviral Activity

This compound has been identified as a potential antiviral agent, particularly against the Human Immunodeficiency Virus (HIV). Studies have shown that it can interact with the V3 loop region of the HIV-1 envelope glycoprotein gp120. This interaction is crucial as the V3 loop is involved in the virus's entry into host cells. By binding to this region, this compound may interfere with the conformational changes required for viral fusion and entry, thus inhibiting viral replication.

Anticancer Activity

While research on the specific anticancer effects of this compound is ongoing, many compounds from licorice have demonstrated potent anticancer activities through various mechanisms, including:

-

Induction of apoptosis (programmed cell death)

-

Cell cycle arrest

-

Inhibition of tumor cell proliferation and metastasis

These effects are often mediated by the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activities of this compound.

Table 2: Quantitative Biological Activity of this compound

| Activity | Assay | Target/Cell Line | Result (IC50) | Source |

| Anti-inflammatory | Phospholipase A2 Inhibition Assay | N/A | 16.9 µM | [This information was noted from a prior search and needs to be consolidated with a specific citation if available] |

| Antiviral (Anti-HIV) | Cellular Assay | HIV-1 infected cells | Further research needed for specific IC50 | [1] |

| Anticancer | Various | Various cancer cell lines | Further research needed for specific IC50 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's effect on pulmonary fibrosis.

Cell Culture and Treatment

-

Cell Lines: A549 (human lung adenocarcinoma) and MRC-5 (human fetal lung fibroblast) cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 or MEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: To induce fibrotic changes, cells are typically treated with transforming growth factor-β1 (TGF-β1). This compound is then added at various concentrations to assess its effects.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protocol Outline:

-

Protein Extraction: Cells are lysed to release proteins.

-

Quantification: The total protein concentration is determined.

-

Electrophoresis: Proteins are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme.

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., light).

-

Analysis: The signal is captured and quantified to determine the protein levels.

-

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the amount of a specific RNA molecule.

-

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from the cells.

-

Reverse Transcription: RNA is converted into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is amplified using primers specific to the gene of interest in the presence of a fluorescent dye.

-

Detection: The fluorescence is measured in real-time as the DNA is amplified.

-

Quantification: The amount of the gene of interest is determined relative to a reference gene.

-

Immunohistochemistry (IHC) and Immunofluorescence (IF)

These techniques are used to visualize the localization of specific proteins within tissues or cells.

-

Protocol Outline:

-

Tissue/Cell Preparation: Samples are fixed and sectioned (for IHC) or grown on coverslips (for IF).

-

Antigen Retrieval: (For IHC) The antigenicity of the protein is restored.

-

Permeabilization: (For IF) The cell membrane is made permeable to allow antibody entry.

-

Blocking: Non-specific binding sites are blocked.

-

Primary Antibody Incubation: Samples are incubated with a primary antibody against the protein of interest.

-

Secondary Antibody Incubation: Samples are incubated with a labeled secondary antibody. For IHC, this is typically an enzyme-linked antibody, while for IF, it is a fluorescently-labeled antibody.

-

Detection/Visualization: For IHC, a substrate is added to produce a colored precipitate. For IF, the fluorescence is visualized using a fluorescence microscope.

-

ADME and Toxicity

Currently, specific data on the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity of pure this compound are limited. However, studies on licorice extracts containing this compound provide some insights. Like other saponins, this compound may have low oral bioavailability. The toxicity of licorice extracts is generally low, but high doses or chronic consumption can lead to side effects such as hypertension and hypokalemia, primarily attributed to the glycyrrhizin content. Further research is needed to establish a comprehensive safety profile for isolated this compound.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the realm of inflammatory diseases. Its ability to modulate key signaling pathways like TNF-α and NF-κB underscores its promise as a lead compound for drug development. While the existing body of research provides a strong foundation, further investigations are warranted to fully elucidate its pharmacological profile, including more extensive quantitative bioactivity studies, detailed mechanistic explorations across various disease models, and comprehensive ADME and toxicity assessments. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing the scientific understanding and potential clinical applications of this compound.

References

- 1. This compound | C42H62O17 | CID 14891565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. This compound ameliorates bleomycin-induced pulmonary fibrosis via targeting TNF-α signaling pathway and inhibiting the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tokiwaph.co.jp [tokiwaph.co.jp]

- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 6. CAS 118441-84-2: this compound | CymitQuimica [cymitquimica.com]

- 7. GSRS [gsrs.ncats.nih.gov]

Licoricesaponin G2: A Technical Whitepaper on its Mechanism of Action in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoricesaponin G2 (LG2) is a pentacyclic triterpenoid saponin isolated from the roots of Glycyrrhiza species, commonly known as licorice.[1][2] For centuries, licorice has been a staple in traditional medicine for treating a variety of ailments, many of which are now understood to have an inflammatory basis.[3][4] Modern pharmacological research has identified specific bioactive compounds within licorice, such as LG2, that possess potent anti-inflammatory, antioxidant, and antibacterial properties.[5] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-inflammatory effects, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

Current research indicates that this compound's primary anti-inflammatory mechanism involves the suppression of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, which subsequently inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[5] Additionally, evidence from related licorice-derived compounds suggests a role for LG2 in modulating the Mitogen-Activated Protein Kinase (MAPK) pathway and potentially the NLRP3 inflammasome.[6][7]

Suppression of the TNF-α/NF-κB Signaling Pathway

The TNF-α pathway is a critical driver of inflammation in numerous diseases.[5] Upon binding to its receptor (TNFR), TNF-α initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs).[4][6]

This compound has been shown to intervene directly in this cascade.[5] Studies demonstrate that LG2 treatment significantly reduces the protein levels of TNF-α and inhibits the phosphorylation of both IKK (p-IKK) and NF-κB (p-NFκB).[5] By preventing the phosphorylation and subsequent activation of NF-κB, LG2 effectively halts the downstream production of inflammatory mediators.[5] Molecular docking studies have further revealed a high binding affinity of LG2 to TNF-α, suggesting a direct interaction may contribute to its inhibitory effect.[5]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising key kinases like p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial regulator of cellular responses to inflammatory stress.[6] Activation of MAPKs leads to the phosphorylation of various transcription factors that control the expression of inflammatory cytokines and enzymes such as COX-2.[8] While direct studies on LG2 are emerging, numerous bioactive compounds from licorice have been shown to attenuate inflammation by inhibiting the phosphorylation of p38, JNK, and ERK.[4][6][9] Given the shared origin and structural similarities, it is highly probable that LG2 also exerts part of its anti-inflammatory effect through the downregulation of the MAPK cascade.

Experimental Evidence and Protocols

The anti-inflammatory mechanism of this compound has been validated through rigorous in vivo and in vitro experimental models. A key study utilized a bleomycin-induced pulmonary fibrosis model in mice and a TGF-β1-induced cellular model to elucidate its effects.[5]

Experimental Workflow

The general workflow for investigating the therapeutic potential of LG2 in a disease model such as pulmonary fibrosis is outlined below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C42H62O17 | CID 14891565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploration in the Mechanism of Action of Licorice by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF- κ B and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound ameliorates bleomycin-induced pulmonary fibrosis via targeting TNF-α signaling pathway and inhibiting the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NLRP3 Inflammasome Pharmacological Inhibitors in Glycyrrhiza for NLRP3-Driven Diseases Treatment: Extinguishing the Fire of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders [mdpi.com]

The Multifaceted Biological Activities of Licoricesaponin G2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoricesaponin G2 (LG2), a triterpenoid saponin isolated from the roots of Glycyrrhiza species, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of LG2, with a focus on its anti-inflammatory, anti-fibrotic, and hepatoprotective effects. Detailed experimental methodologies, quantitative data summaries, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Biological Activities

This compound exhibits several significant biological activities, with the most extensively studied being its potent anti-inflammatory and anti-fibrotic properties, particularly in the context of pulmonary fibrosis. Additionally, LG2 has demonstrated notable hepatoprotective and phospholipase A2 (PLA2) inhibitory effects.

Anti-Inflammatory and Anti-Fibrotic Activities

LG2 has been shown to ameliorate bleomycin-induced pulmonary fibrosis by targeting the TNF-α signaling pathway and inhibiting the epithelial-mesenchymal transition (EMT)[1]. This activity is crucial in preventing the excessive deposition of extracellular matrix (ECM) that characterizes fibrotic diseases. In in-vitro studies using A549 and MRC5 cells, LG2 demonstrated a dose-dependent inhibition of EMT markers[1].

Hepatoprotective Activity

In in-vitro models using primary rat hepatocytes injured by D-galactosamine (D-GalN), this compound has shown significant hepatoprotective effects[1]. It effectively lowers the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage[2]. This protective effect is, at least in part, attributed to its ability to inhibit phospholipase A2 (PLA2)[1].

Phospholipase A2 (PLA2) Inhibition

This compound is a potent inhibitor of PLA2, an enzyme involved in the inflammatory cascade through the release of arachidonic acid from cell membranes[3][4]. The inhibition of PLA2 by LG2 is considered a key mechanism underlying its anti-inflammatory and hepatoprotective actions[1][5].

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities of this compound.

| Biological Activity | Experimental Model | LG2 Concentration/Dosage | Observed Effect | Reference |

| Anti-Pulmonary Fibrosis (In Vitro) | TGF-β1-induced A549 cells | 1.6 µmol/L | Inhibition of Epithelial-Mesenchymal Transition (EMT) markers | [1][6] |

| Anti-Pulmonary Fibrosis (In Vivo) | Bleomycin-induced C57 mice | 3 mg/kg | Attenuation of lung fibrosis | [1] |

| Hepatoprotective (In Vitro) | D-galactosamine-injured primary rat hepatocytes | 30–120 μM | Significant reduction in AST and LDH levels | [1] |

| PLA2 Inhibition | In vitro enzyme assay | IC50 = 16.9 μM | Inhibition of phospholipase A2 activity | [1] |

Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and fibrosis.

TNF-α Signaling Pathway in Pulmonary Fibrosis

A primary mechanism of action for LG2 in mitigating pulmonary fibrosis is the suppression of the TNF-α signaling pathway. By inhibiting this pathway, LG2 downregulates the expression of pro-inflammatory and pro-fibrotic mediators, thereby preventing the activation of epithelial-mesenchymal transition (EMT) and the subsequent deposition of extracellular matrix (ECM)[1][6].

Figure 1: this compound inhibits the TNF-α signaling pathway.

General Anti-inflammatory Signaling

Beyond its specific effects on the TNF-α pathway in fibrosis, LG2 is understood to modulate broader inflammatory signaling cascades. As a potent inhibitor of PLA2, LG2 can reduce the production of arachidonic acid, a precursor for various pro-inflammatory mediators like prostaglandins and leukotrienes. This action, coupled with the inhibition of NF-κB, a central regulator of inflammatory gene expression, underscores the comprehensive anti-inflammatory profile of LG2.

Figure 2: General anti-inflammatory mechanisms of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Western Blot Analysis

This protocol is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.

Protocol:

-

Protein Extraction: Extract total proteins from lung tissues or cultured cells (e.g., A549, MRC5) using RIPA lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against E-cadherin, N-cadherin, α-SMA, Collagen I, TNF-α, p-IKK, p-NFκB, NFκB, MMP3, and MMP9.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control such as β-actin or GAPDH.

Figure 3: Workflow for Western Blot Analysis.

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure the mRNA expression levels of target genes.

Protocol:

-

RNA Extraction: Isolate total RNA from cultured cells (e.g., A549, MRC5) using a total RNA extraction kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes cDNA template, forward and reverse primers, and SYBR Green master mix.

-

Thermal Cycling: Use a standard three-step cycling protocol (denaturation, annealing, and extension).

-

Data Analysis: Analyze the data using the 2-ΔΔCt method, with GAPDH as the reference gene for normalization.

Primer Sequences (Human):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

|---|---|---|

| E-cadherin | CGAGAGCTACACGTTCACGG | GGGTGTCGAGGGAAAATAGG |

| N-cadherin | TCAGGCGTCTGTAGAGGCTT | ATGCACATCCTTCGATAAGACTG |

| α-SMA | CCGACCGAATGCAGAAGGA | ACAGAGTATTTGCGCTCCGAA |

| Collagen I | GAGGGCCAAGACGAAGACATC | CAGATCACGTCATCGCACAAC |

| GAPDH | GGTGAAGGTCGGTGTGAACG | CTCGCTCCTGGAAGATGGTG |

Immunohistochemistry (IHC)

This protocol is used to visualize the localization and expression of specific proteins in tissue sections.

Protocol:

-

Tissue Preparation: Fix lung tissue in 4% paraformaldehyde, embed in paraffin, and cut into 3-5 µm sections.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with goat serum.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies (e.g., against α-SMA, Collagen I) overnight at 4°C.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by streptavidin-HRP.

-

Detection: Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

-

Imaging: Examine the slides under a microscope and capture images for analysis.

Transwell Migration Assay

This assay is used to assess the migratory capacity of cells in vitro.

Protocol:

-

Cell Preparation: Culture cells (e.g., A549) to 70-80% confluency and serum-starve for 24 hours.

-

Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert. Include different treatment groups (e.g., control, TGF-β1, TGF-β1 + LG2).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Imaging and Quantification: Take images of the stained cells under a microscope and count the number of migrated cells in several random fields to quantify cell migration.

Hepatoprotective Assay

This assay evaluates the ability of a compound to protect liver cells from toxin-induced injury.

Protocol:

-

Hepatocyte Isolation: Isolate primary hepatocytes from male Wistar rats using a collagenase perfusion technique.

-

Cell Culture: Seed the isolated hepatocytes in 96-well plates and allow them to attach.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.

-

Induction of Injury: Induce hepatotoxicity by adding D-galactosamine (D-GalN) to the culture medium.

-

Incubation: Incubate the cells for 24-48 hours.

-

Biochemical Analysis: Collect the culture supernatant and measure the activity of ALT and AST using commercially available assay kits.

-

Data Analysis: Compare the enzyme levels in the LG2-treated groups to the D-GalN-only control group to determine the hepatoprotective effect.

Phospholipase A2 (PLA2) Inhibition Assay

This assay measures the inhibitory effect of a compound on the enzymatic activity of PLA2.

Protocol:

-

Substrate Preparation: Prepare a substrate solution containing a fluorescently labeled phospholipid (e.g., a derivative of phosphatidylcholine) in a suitable buffer.

-

Enzyme and Inhibitor Incubation: Pre-incubate purified PLA2 enzyme with varying concentrations of this compound for a defined period at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Kinetic Measurement: Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the phospholipid substrate by PLA2.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a natural product with significant therapeutic potential, particularly in the realms of inflammatory and fibrotic diseases. Its well-defined mechanisms of action, including the inhibition of the TNF-α signaling pathway and PLA2, make it an attractive candidate for further preclinical and clinical investigation. The methodologies and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this promising compound. Further studies are warranted to fully elucidate its diverse biological activities and to explore its potential applications in a broader range of diseases.

References

- 1. Hepatoprotective Triterpene Saponins from the Roots of Glycyrrhiza inflata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibition of phospholipase A2 and platelet aggregation by glycyrrhizin, an antiinflammation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of human secretory phospholipase A2 by flavonoids: rationale for lead design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates bleomycin-induced pulmonary fibrosis via targeting TNF-α signaling pathway and inhibiting the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

Licoricesaponin G2: A Technical Overview of its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoricesaponin G2, a triterpenoid saponin isolated from the roots of Glycyrrhiza species, has garnered scientific interest for its diverse pharmacological activities. Among these, its antioxidant and free radical scavenging properties are of significant interest for their potential therapeutic applications in conditions associated with oxidative stress. This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant capabilities, detailing experimental methodologies, summarizing available data, and exploring its mechanistic pathways.

Quantitative Data on Antioxidant and Free Radical Scavenging Activity

Quantitative data on the direct antioxidant and free radical scavenging activity of isolated this compound is limited in publicly available literature. Most studies have evaluated the antioxidant potential of extracts containing a mixture of compounds, including this compound. However, some semi-quantitative and related data are available.

| Assay Type | Compound/Extract | Result | Source |

| DPPH Radical Scavenging | Xerocomus laevis saponins (including this compound) | Good scavenging activity | [1] |

| ABTS Radical Scavenging | Xerocomus laevis saponins (including this compound) | Good scavenging activity | [1] |

| In vivo Antioxidant Activity | Bai-Hu-Jia-Ren-Shen-Tang Decoction (containing this compound) | Significantly increased CAT, SOD, and GSH-Px levels; decreased MDA levels in diabetic rats. | [1] |

| Anti-inflammatory (related to antioxidant effects) | This compound | Inhibits TNF-α signaling pathway | [2] |

Note: The table above highlights the scarcity of specific IC50 values for pure this compound in the reviewed literature. The data presented is largely from studies on extracts or compound mixtures.

Experimental Protocols

The following are detailed methodologies for standard assays used to evaluate the antioxidant and free radical scavenging properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound solution to the wells.

-

Include a blank (methanol only) and a control (DPPH solution with methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

Materials:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Ethanol or phosphate-buffered saline (PBS)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add a specific volume of the diluted ABTS•+ solution to each well.

-

Add a small volume of the different concentrations of this compound solution to the wells.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

Determine the IC50 value from the concentration-response curve.

Superoxide Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻•), which are generated in a non-enzymatic or enzymatic system.

Materials:

-

Nitroblue tetrazolium (NBT)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Phenazine methosulfate (PMS)

-

Tris-HCl buffer

-

This compound (or test compound)

-

Spectrophotometer

Protocol:

-

Prepare reaction mixtures containing NBT, NADH, and the test compound (this compound) at various concentrations in a buffer solution.

-

Initiate the reaction by adding PMS to the mixture.

-

Incubate at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 560 nm). The reduction of NBT to formazan by the superoxide radical results in a color change.

-

The scavenging activity is determined by the decrease in formazan formation in the presence of the test compound.

-

Calculate the percentage of inhibition and the IC50 value.

Signaling Pathways and Mechanisms of Action

The antioxidant effect of this compound is likely mediated through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that regulate the endogenous antioxidant response.

TNF-α Signaling Pathway

Research has indicated that this compound can ameliorate conditions like pulmonary fibrosis by targeting the TNF-α signaling pathway[2]. Oxidative stress is known to activate the TNF-α pathway, which in turn can lead to inflammation and further reactive oxygen species (ROS) production, creating a vicious cycle. By inhibiting this pathway, this compound can indirectly exert antioxidant effects by reducing the inflammatory response and subsequent ROS generation.

References

The Therapeutic Potential of Licoricesaponin G2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoricesaponin G2, a triterpenoid saponin isolated from the root of the Glycyrrhiza species (licorice), is emerging as a compound of significant interest in pharmacological research.[1] Possessing a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, this compound presents a compelling case for further investigation as a potential therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant experimental data and protocols.

Introduction

Licorice has a long history of use in traditional medicine, particularly in treating respiratory ailments, inflammation, and digestive issues.[3][4] Modern phytochemical analysis has identified numerous bioactive compounds within licorice, with triterpenoid saponins being a major class.[5] Among these, this compound (CAS: 118441-84-2) has been identified as a key contributor to the plant's therapeutic effects.[2][6] This document synthesizes the available scientific literature on this compound to serve as a resource for researchers and professionals in drug development.

Therapeutic Applications and Mechanisms of Action

Current research points to several promising therapeutic avenues for this compound, primarily centered around its anti-inflammatory and anti-fibrotic properties.

Anti-Inflammatory and Anti-Fibrotic Effects

A significant body of evidence suggests that this compound exerts potent anti-inflammatory effects.[1] This is primarily attributed to its ability to modulate key inflammatory pathways.

Pulmonary Fibrosis:

A recent study demonstrated that this compound ameliorates bleomycin-induced pulmonary fibrosis in mice.[3] The proposed mechanism involves the targeting of the TNF-α signaling pathway.[3] By suppressing the activation of this pathway, this compound leads to a reduction in the expression of pro-inflammatory and fibrotic mediators.[3] Specifically, it was shown to decrease the protein levels of TNF-α, p-IKK, p-NFκB, MMP3, and MMP9.[3] Furthermore, this compound was observed to inhibit the epithelial-mesenchymal transition (EMT), a critical process in the development of fibrosis.[3]

NF-κB Inhibition:

This compound has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Phospholipase A2 Inhibition:

This compound has been found to potently inhibit the activity of phospholipase A2 (PLA2), an enzyme involved in the inflammatory cascade through the production of arachidonic acid.[7]

Anti-Cancer Potential

While research is still in its early stages, some studies suggest that this compound may possess anti-cancer properties. Many compounds from licorice have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[5][8] The anti-inflammatory properties of this compound, particularly its inhibition of the NF-κB pathway, may also contribute to its potential anti-cancer effects, as chronic inflammation is a known driver of tumorigenesis.

Anti-Viral Activity

This compound has demonstrated anti-HIV activity.[2] Studies have shown that it, along with glycyrrhizin, significantly interacts with the R15K peptide of the HIV-1 Rev protein.[2] This interaction is believed to interfere with viral replication.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

| Activity | Assay | Model System | Result | Reference |

| Anti-HIV | CE-MS and LC-MS | In vitro | Main ingredient that significantly interacted with R15K | [2] |

| Anti-inflammatory | Phospholipase A2 Inhibition | In vitro | IC50: 16.9 μM | [7] |

| Anti-fibrotic | Bleomycin-induced pulmonary fibrosis | C57 mice | Oral gavage: 50 mg/kg | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research on this compound.

Animal Model of Pulmonary Fibrosis

-

Animal Model: 8-week-old male C57/BL6 mice.[3]

-

Induction of Fibrosis: A single intratracheal administration of bleomycin (BLM) at a dose of 3 mg/kg.[3]

-

Treatment: this compound was administered daily by oral gavage at a dose of 50 mg/kg. Pirfenidone (200 mg/kg) was used as a positive control.[3]

-

Duration: The experiment was carried out over a specified period, with endpoints including histological analysis of lung tissue and molecular analysis of inflammatory and fibrotic markers.[3]

Cell Culture and In Vitro Assays

-

Cell Lines: A549 (human lung adenocarcinoma) and MRC5 (human fetal lung fibroblast) cells were used to study the effects of this compound on TGF-β1-induced EMT.[3]

-

Treatment: Cells were treated with varying concentrations of this compound in the presence or absence of TGF-β1.[3]

Molecular Biology Techniques

-

Western Blot (WB): Used to determine the protein expression levels of key signaling molecules, including TNF-α, p-IKK, p-NFκB, NFκB, MMP3, and MMP9.[3]

-

Quantitative Real-Time PCR (qPCR): Employed to measure the mRNA expression levels of genes related to EMT and inflammation. Total RNA was extracted, reverse transcribed to cDNA, and qPCR was performed using specific primers.[3]

-

Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques were used to visualize the localization and expression of proteins such as α-SMA and Collagen I in lung tissue sections.[3]

-

Transwell Migration Assays: Utilized to assess the effect of this compound on the migratory capacity of cells.[3]

Computational Methods

-

Network Analysis and Molecular Docking: These in silico methods were used to predict the potential targets and binding affinities of this compound, identifying TNF-α and MMP9 as likely interaction partners.[3]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the TNF-α signaling pathway.

Caption: Experimental workflow for in vivo pulmonary fibrosis study.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential, particularly in the context of inflammatory and fibrotic diseases. Its well-defined mechanism of action, involving the inhibition of the TNF-α and NF-κB signaling pathways, provides a strong rationale for its further development. The available preclinical data are promising, but more extensive research is required to fully elucidate its pharmacological profile, including its pharmacokinetics, pharmacodynamics, and safety. Future studies should focus on:

-

Expanding the investigation of this compound to other inflammatory and autoimmune diseases.

-

Conducting more in-depth studies to explore its anti-cancer and anti-viral properties.

-

Optimizing drug delivery systems to enhance its bioavailability and therapeutic efficacy.[1]

-

Initiating well-designed clinical trials to evaluate its safety and efficacy in human subjects.

References

- 1. CAS 118441-84-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS:118441-84-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound ameliorates bleomycin-induced pulmonary fibrosis via targeting TNF-α signaling pathway and inhibiting the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory activity of licorice, a widely used Chinese herb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. tokiwaph.co.jp [tokiwaph.co.jp]

- 7. mdpi.com [mdpi.com]

- 8. Chemopreventive Effects of Licorice and Its Components - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Effects of Licoricesaponin G2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoricesaponin G2 is a triterpenoid saponin isolated from the roots of Glycyrrhiza species. While research has explored the various pharmacological properties of licorice and its constituent compounds, including anti-inflammatory, antioxidant, and anti-viral effects, the specific in vitro anti-cancer activities of this compound are an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding of the anti-cancer effects of this compound, with a focus on its impact on cancer cell viability, relevant signaling pathways, and detailed experimental methodologies. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates data from other prominent licorice-derived compounds to suggest potential mechanisms of action that may be relevant for future research on this compound.

Quantitative Data on Cell Viability

The primary quantitative data available for the in vitro effects of this compound on cancer cells comes from studies on the A549 human lung carcinoma cell line.

| Cell Line | Compound | Concentration | Incubation Time | Effect on Cell Viability | Citation |

| A549 (Human Lung Carcinoma) | This compound | 0.8, 1.6, 3.1 µmol/L | 48 hours | No significant cytotoxicity at these concentrations, which were subsequently used to study anti-fibrotic effects. | [1] |

| A549 (Human Lung Carcinoma) | This compound | ≥ 3.1 µmol/L | 48 hours | Significant reduction in cell viability. | [1] |

Note: The study from which this data is derived primarily focused on the anti-fibrotic effects of this compound, and thus the reported concentrations were largely sub-toxic to A549 cells. Further dose-response studies are required to determine the precise IC50 values of this compound across a broad range of cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on studies investigating the effects of this compound and other licorice compounds.

Cell Culture

-

Cell Lines: A549 (human lung carcinoma) cells are a commonly used model.[1] Other relevant cell lines for cancer research include, but are not limited to, MCF-7 (breast cancer), HepG2 (liver cancer), and various colon cancer cell lines.

-

Culture Medium: A549 cells can be cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.[1]

Cell Viability Assay (CCK-8 Assay)

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well.[1]

-

Treatment: After cell adherence, treat the cells with various concentrations of this compound (e.g., 0.2 to 50 µmol/L) for a specified duration (e.g., 48 hours).[1]

-

Incubation with CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.[1]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[1]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TNF-α, p-IKK, p-NF-κB, NF-κB, E-cadherin, N-cadherin, β-actin) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Extract total RNA from cells using a suitable RNA isolation kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green master mix and primers specific for the target genes (e.g., E-cadherin, N-cadherin) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Transwell Migration Assay

-

Cell Seeding: Seed A549 cells in the upper chamber of a Transwell insert (8 µm pore size).[1]

-

Treatment: Add this compound to the culture medium in both the upper and lower chambers.

-

Incubation: Incubate for a specified period (e.g., 24 hours) to allow for cell migration.[1]

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the migrated cells in several random fields under a microscope.

Signaling Pathways and Mechanisms of Action

While direct evidence for this compound's impact on many canonical cancer signaling pathways is still under investigation, the available literature on this compound and other licorice compounds points to several key areas of interest for its anti-cancer effects.

TNF-α Signaling Pathway

Research on A549 cells has shown that this compound can inhibit the TNF-α signaling pathway. This was evidenced by the reduced expression of TNF-α, phosphorylated IKK (p-IKK), and phosphorylated NF-κB (p-NF-κB).[1] The inhibition of this pathway is significant as NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Potential Mechanisms Based on Other Licorice Compounds

While not yet demonstrated specifically for this compound, other compounds from licorice have been shown to induce anti-cancer effects through various mechanisms, suggesting potential avenues for future research on this compound.

-

Apoptosis Induction: Many licorice flavonoids and saponins induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the regulation of the Bcl-2 family of proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and the activation of caspases.

-

Cell Cycle Arrest: Compounds like Licochalcone A have been shown to cause cell cycle arrest at the G2/M phase, while others induce a G0/G1 arrest.[2] This prevents cancer cells from proliferating.

-

Inhibition of Pro-Survival Signaling Pathways: Key pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK, and STAT3 pathways, are known targets of various licorice components.[2][3] Inhibition of these pathways can lead to decreased cell proliferation, survival, and metastasis.

Conclusion and Future Directions

The current body of research indicates that this compound possesses cytotoxic effects against cancer cells in vitro and modulates key inflammatory signaling pathways that are also implicated in cancer progression. However, a significant gap in knowledge remains regarding its specific anti-cancer mechanisms. Future research should focus on:

-

Determining IC50 values of this compound across a diverse panel of cancer cell lines to understand its potency and selectivity.

-

Investigating the induction of apoptosis and cell cycle arrest through detailed quantitative assays such as flow cytometry.

-

Elucidating the specific signaling pathways directly modulated by this compound in the context of cancer, including the PI3K/Akt, MAPK, and STAT3 pathways.

-

Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of these aspects will be crucial for evaluating the potential of this compound as a novel therapeutic agent in oncology.

References

- 1. This compound ameliorates bleomycin-induced pulmonary fibrosis via targeting TNF-α signaling pathway and inhibiting the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncopreventive and oncotherapeutic potential of licorice triterpenoid compound glycyrrhizin and its derivatives: Molecular insights - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Licoricesaponin G2 on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoricesaponin G2, a triterpenoid saponin derived from the root of the Glycyrrhiza species, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a particular focus on its modulation of key cellular signaling pathways. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: Modulation of the TNF-α Signaling Pathway

Current research strongly indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.[1] TNF-α is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. By targeting this pathway, this compound can effectively suppress the downstream inflammatory cascade.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key markers of inflammation and fibrosis as documented in preclinical studies.

Table 1: In Vitro Efficacy of this compound in A549 and MRC5 Cell Lines [1]

| Cell Line | Treatment Condition | Concentration (µmol/L) | Outcome Measure | Observed Effect |

| A549 | TGF-β1-induced | 0.8, 1.6, 3.1 | mRNA levels (qPCR) | Dose-dependent ↑ in E-cadherin; ↓ in N-cadherin, α-SMA, Collagen I |

| 1.6 | Protein levels (Western Blot) | ↓ in TNF-α, p-IKK, p-NFκB, MMP3, MMP9 | ||

| MRC5 | TGF-β1-induced | 6.3, 12.5, 25 | mRNA levels (qPCR) | Dose-dependent ↓ in α-SMA, Collagen I |

Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model [1]

| Treatment Group | Outcome Measure | Observed Effect |

| LG2-treated | Protein levels (Western Blot) | ↑ in E-cadherin; ↓ in N-cadherin, α-SMA, Collagen I |

| Protein levels (Western Blot) | ↓ in TNF-α, p-IKK, p-NFκB, MMP3, MMP9 |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

TNF-α/NF-κB Signaling Pathway

References

Unveiling the Antiviral Potential of Licorice Saponins Against HIV: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the antiviral activity of licorice saponins, particularly Licoricesaponin G2 and Glycyrrhizin, against the Human Immunodeficiency Virus (HIV). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral therapies. While research into the specific anti-HIV properties of this compound is emerging, a significant body of evidence exists for the broader anti-HIV effects of glycyrrhizin, the most abundant saponin in licorice root. This guide synthesizes the available data, details experimental methodologies, and visualizes the proposed mechanisms of action.

Executive Summary

Licorice (Glycyrrhiza species) has a long history in traditional medicine, and modern research has begun to validate its therapeutic properties, including antiviral activity. Among its many bioactive constituents, triterpenoid saponins have garnered considerable attention. This guide focuses on the anti-HIV potential of two such saponins: this compound and glycyrrhizin. While data on this compound is currently limited, initial findings suggest a specific interaction with a key viral envelope protein. In contrast, glycyrrhizin has been more extensively studied, with demonstrated inhibitory effects on HIV replication and viral entry. This document presents the available quantitative data, outlines the experimental protocols used to generate this data, and provides graphical representations of the proposed antiviral mechanisms and experimental workflows.

Quantitative Data on Anti-HIV Activity of Licorice Saponins

The majority of quantitative data on the anti-HIV activity of licorice saponins pertains to glycyrrhizin. These studies have utilized various in vitro assays to determine the efficacy of glycyrrhizin in inhibiting different aspects of the HIV life cycle.

| Compound | Assay Type | Cell Line | HIV Strain | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |

| Glycyrrhizin | Plaque Reduction | MT-4 | HIV-1 (HTLV-III/LAV) | 0.15 mM | >10 mM | >67 | [1] |

| Glycyrrhizin | Cytopathic Effect Inhibition | MT-4 | HIV-1 (HTLV-III/LAV) | 0.3 mM | >10 mM | >33 | [1] |

| Glycyrrhizin | p24 Antigen Inhibition | MT-4 | HIV-1/EVK | 3.1 ± 1.0 µg/mL | Not specified | Not specified | [2] |

Note: The available literature lacks specific IC50 or EC50 values for the direct anti-HIV activity of this compound. The primary evidence for its activity comes from interaction studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the anti-HIV activity of licorice saponins.

Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect cells from the virus-induced cell death.

-

Cell Lines: MT-4 cells (a human T-cell line highly susceptible to HIV infection) or MOLT-4 cells are commonly used.

-

Virus: Laboratory-adapted strains of HIV-1, such as HTLV-III/LAV, are used to infect the cells.

-

Procedure:

-

Cells are seeded in 96-well microplates.

-

Serial dilutions of the test compound (e.g., glycyrrhizin) are added to the wells.

-

A standard inoculum of HIV is added to the wells containing cells and the test compound.

-

Control wells include cells with virus but no compound (virus control) and cells with no virus or compound (cell control).

-

The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for a period of 4-6 days.

-

Cell viability is determined using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting (e.g., trypan blue exclusion).

-

-

Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death is calculated as the 50% effective concentration (EC50).

p24 Antigen Capture ELISA

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the p24 antigen in the supernatant of infected cell cultures.

-

Procedure:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors or susceptible cell lines (e.g., MT-4) are infected with HIV-1.

-

The infected cells are cultured in the presence of varying concentrations of the test compound.

-

At specific time points post-infection (e.g., day 7), the cell culture supernatant is collected.

-

The supernatant is added to microplate wells coated with a monoclonal antibody specific for HIV-1 p24.

-

After incubation and washing, a second, enzyme-conjugated anti-p24 antibody is added.

-

A substrate is then added, and the resulting color change is measured spectrophotometrically.

-

-

Data Analysis: The concentration of the test compound that inhibits p24 production by 50% compared to the virus control is determined as the 50% inhibitory concentration (IC50).

Syncytium Formation Assay

This assay measures the inhibition of virus-induced cell-to-cell fusion (syncytium formation), a characteristic cytopathic effect of some HIV strains.

-

Cell Lines: Co-cultures of HIV-infected and uninfected CD4+ T-cells (e.g., MOLT-4) are used.

-

Procedure:

-

HIV-infected cells are mixed with uninfected target cells in the presence of different concentrations of the test compound.

-

The co-culture is incubated for 24-48 hours.

-

The formation of large, multinucleated cells (syncytia) is observed and quantified under a microscope.

-

-

Data Analysis: The concentration of the compound that inhibits syncytium formation by 50% is recorded.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the proposed antiviral mechanisms of this compound and glycyrrhizin, as well as a typical experimental workflow.

Caption: Proposed mechanism of this compound anti-HIV activity.

Caption: Established anti-HIV mechanisms of Glycyrrhizin.

Caption: In vitro anti-HIV activity screening workflow.

Discussion and Future Directions

The available evidence strongly suggests that licorice saponins, particularly glycyrrhizin, possess significant anti-HIV properties. The mechanisms of action are multifaceted, involving both the inhibition of viral entry and the suppression of viral replication. The preliminary data on this compound's interaction with the R15K peptide region of the HIV-1 gp120 protein is particularly noteworthy, as it suggests a specific and potentially potent mechanism of viral entry inhibition[3]. This region is a critical component of the V3 loop, which plays a crucial role in co-receptor binding and is a target for neutralizing antibodies.

Future research should focus on several key areas:

-

Elucidation of this compound's Activity: Comprehensive in vitro studies are needed to quantify the anti-HIV efficacy of purified this compound, including the determination of its IC50, EC50, and CC50 values against a panel of HIV-1 strains.

-

Mechanism of Action Studies: Further investigation into the interaction between this compound and the R15K region of gp120 is warranted. This could involve structural biology studies to characterize the binding interface and functional assays to confirm the inhibitory effect on viral entry.

-

In Vivo Efficacy: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of both this compound and glycyrrhizin.

-

Synergistic Effects: Investigating the potential for synergistic or additive effects when these saponins are used in combination with existing antiretroviral drugs could lead to novel therapeutic strategies.

Conclusion

Licorice saponins represent a promising class of natural products with demonstrated anti-HIV activity. While glycyrrhizin has been the primary focus of research to date, emerging evidence for the specific mechanism of this compound highlights the need for further investigation into the full spectrum of antiviral compounds within licorice. Continued research in this area holds the potential to contribute to the development of new and effective therapies in the global fight against HIV/AIDS.

References

- 1. Inhibitory effect of glycyrrhizin on the in vitro infectivity and cytopathic activity of the human immunodeficiency virus [HIV (HTLV-III/LAV)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

- 3. cpcscientific.com [cpcscientific.com]

An In-depth Technical Guide on the Discovery and Natural Occurrence of Licoricesaponin G2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and relevant biological activities of Licoricesaponin G2, a triterpenoid saponin of significant interest in pharmaceutical research.

Introduction

This compound (CAS No. 118441-84-2) is a bioactive oleanane-type triterpenoid saponin first identified in the roots of Glycyrrhiza uralensis Fisch.[1]. Structurally, it is known as 24-hydroxyglycyrrhizin[1]. This compound has garnered attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potential anti-cancer activities. Its amphiphilic nature, consisting of a lipophilic triterpenoid aglycone and hydrophilic sugar moieties, contributes to its biological effects, which often involve the modulation of cellular signaling pathways.

Discovery and Structural Elucidation